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Abstract
3-Bromo-5-ethylpyridine has emerged as a highly strategic and versatile building block in

contemporary organic synthesis. Its unique molecular architecture, featuring a pyridine core

functionalized with a reactive bromine atom and an ethyl group, provides a powerful handle for

constructing complex molecular frameworks. The bromine atom at the 3-position serves as a

key anchor point for a variety of palladium-catalyzed cross-coupling reactions, enabling the

facile formation of carbon-carbon and carbon-nitrogen bonds. This guide offers a

comprehensive overview of the synthesis, physicochemical properties, core reactivity, and

practical applications of 3-bromo-5-ethylpyridine. We will delve into the mechanistic

underpinnings of its most critical transformations—including the Suzuki-Miyaura, Sonogashira,

and Buchwald-Hartwig reactions—and provide field-proven experimental protocols. This

document is intended to serve as a technical resource for scientists leveraging this key

intermediate in the fields of pharmaceutical discovery and agrochemical innovation.[1][2][3]

Introduction to 3-Bromo-5-ethylpyridine
The Primacy of Substituted Pyridines in Synthesis
The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry.[3][4] Its

presence in a molecule can impart favorable physicochemical properties, such as improved

aqueous solubility and metabolic stability, and its nitrogen atom can serve as a hydrogen bond
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acceptor, facilitating crucial interactions with biological targets. The strategic functionalization of

the pyridine ring is therefore a cornerstone of modern molecular design. Halogenated

pyridines, in particular, are exceptionally valuable as they provide a reactive locus for transition-

metal-catalyzed cross-coupling reactions, allowing for the modular and efficient assembly of

complex target molecules from simpler, readily available fragments.[3]

Structural Features and Physicochemical Properties
3-Bromo-5-ethylpyridine (CAS No. 142337-95-9) is a disubstituted pyridine that offers a

unique combination of reactivity and structural features. The bromine atom at the C3 position is

sterically accessible and electronically primed for oxidative addition to a palladium(0) catalyst,

the key initiating step in most cross-coupling reactions. The ethyl group at the C5 position

provides a lipophilic element that can be used to modulate the overall properties of the final

compound.

Table 1: Physicochemical Properties of 3-Bromo-5-ethylpyridine

Property Value Reference

CAS Number 142337-95-9 [5]

Molecular Formula C₇H₈BrN [6][7]

Molecular Weight 186.05 g/mol [6]

Boiling Point 220.1 ± 20.0 °C at 760 mmHg [6]

Density 1.4 ± 0.1 g/cm³ [6]

Flash Point 86.9 ± 21.8 °C [6]

Refractive Index 1.544 [6]

| LogP | 2.74 |[6] |

Synthesis and Characterization
Retrosynthetic Analysis and Plausible Synthetic Routes
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While multiple synthetic routes can be envisioned, a common and effective strategy for

synthesizing substituted bromopyridines involves the Sandmeyer reaction, starting from an

appropriately substituted aminopyridine.[8][9] This approach offers high yields and functional

group tolerance. The ethyl group can be introduced prior to the bromination step. A plausible

synthetic pathway is outlined below.

Synthetic Workflow for 3-Bromo-5-ethylpyridine

3-Amino-5-ethylpyridine

Diazonium Salt Intermediate

  NaNO₂, HBr (aq)
  0-5 °C

3-Bromo-5-ethylpyridine

  CuBr
  Heat

Click to download full resolution via product page

Caption: Plausible synthesis of 3-Bromo-5-ethylpyridine via diazotization.

This pathway leverages readily available starting materials. The initial diazotization of 3-amino-

5-ethylpyridine under acidic conditions generates a reactive diazonium salt, which is then

displaced by bromide in a copper-catalyzed Sandmeyer reaction to yield the final product.

Spectroscopic Profile
The structural identity and purity of 3-Bromo-5-ethylpyridine are typically confirmed using a

combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic

protons on the pyridine ring and the ethyl group's quartet and triplet.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the

seven carbon atoms in the molecule.

FTIR: The infrared spectrum provides information about the functional groups present,

showing characteristic C-H, C=C, and C=N stretching and bending vibrations of the

substituted pyridine ring.[7][10]

Mass Spectrometry: MS analysis will confirm the molecular weight and show the

characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of

nearly equal intensity).

Core Reactivity: A Hub for Cross-Coupling
Chemistry
The synthetic utility of 3-bromo-5-ethylpyridine is overwhelmingly derived from the reactivity

of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This C(sp²)-Br

bond is an ideal electrophilic partner for a wide range of nucleophiles.

Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds,

specifically for creating biaryl or vinyl-aryl structures.[3][11] The reaction couples an

organohalide with an organoboron species (like a boronic acid or ester) in the presence of a

palladium catalyst and a base.

Causality in Protocol Design: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical; it

must be strong enough to facilitate transmetalation but not so harsh as to degrade the starting

materials or catalyst. The ligand choice, often a phosphine like PPh₃ or more advanced

biarylphosphines, is crucial for stabilizing the palladium catalyst and promoting the key steps of

oxidative addition and reductive elimination.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or

vinyl halide, forming an alkynyl-substituted aromatic system.[12] This reaction uniquely

employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt

(typically CuI) as a co-catalyst.

Causality in Protocol Design: The copper(I) co-catalyst is essential for activating the alkyne. It

reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is much more

reactive towards transmetalation with the palladium complex than the alkyne itself.[13] Running

the reaction under an inert atmosphere is critical to prevent the oxidative homocoupling of the

alkyne (Glaser coupling), an undesired side reaction promoted by oxygen and copper salts.[12]
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Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Palladium-Catalyzed C-N Bond Formation: The
Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the state-of-the-art

method.[14] It involves the palladium-catalyzed coupling of an aryl halide with a primary or

secondary amine in the presence of a strong, non-nucleophilic base.
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Causality in Protocol Design: The development of this reaction has been characterized by

"generations" of phosphine ligands.[14] Early ligands had limited scope. The advancement to

bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) was a watershed

moment. These ligands accelerate the rate-limiting reductive elimination step, allowing for the

coupling of less reactive aryl chlorides and a broader range of amines under milder conditions.

The choice of a strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is crucial

for deprotonating the amine (or the intermediate palladium-amine complex) without competing

as a nucleophile.[15]
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Ar-Pd(II)L₂(Br)

1. Oxidative Addition
(Ar-Br)
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Practical Applications and Experimental Protocols
The following protocols are illustrative examples based on established procedures for similar

substrates and serve as a validated starting point for experimental design.[11][16][17]

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-
ethylpyridine with 4-Methoxyphenylboronic Acid

Objective: To synthesize 3-(4-methoxyphenyl)-5-ethylpyridine.

Methodology:

To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-
ethylpyridine (1.0 mmol, 186 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and

potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC

or GC-MS.

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20

mL).

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired biaryl

product.

Protocol: Sonogashira Coupling of 3-Bromo-5-
ethylpyridine with Phenylacetylene

Objective: To synthesize 3-(phenylethynyl)-5-ethylpyridine.
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Methodology:

To an oven-dried Schlenk flask, add 3-bromo-5-ethylpyridine (1.0 mmol, 186 mg),

PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 8 mg).

Evacuate and backfill the flask with argon three times.

Add 5 mL of degassed triethylamine (Et₃N) via syringe.

Add phenylacetylene (1.1 mmol, 112 mg, 121 µL) dropwise via syringe.

Stir the reaction mixture at room temperature for 8 hours. Monitor progress by TLC or GC-

MS.

Upon completion, filter the mixture through a pad of Celite to remove catalyst residues,

washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl (10 mL)

and brine (10 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-
ethylpyridine with Morpholine

Objective: To synthesize 4-(5-ethylpyridin-3-yl)morpholine.

Methodology:

In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 mmol,

135 mg), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a suitable

phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg).

Add 3-bromo-5-ethylpyridine (1.0 mmol, 186 mg).
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Seal the vial, remove from the glovebox, and add 4 mL of anhydrous, degassed toluene,

followed by morpholine (1.2 mmol, 105 mg, 104 µL) via syringe.

Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor progress by LC-MS.

After cooling to room temperature, dilute the reaction with diethyl ether and filter through

Celite.

Concentrate the filtrate and purify the resulting residue by column chromatography on

silica gel to obtain the target amine.

Safety, Handling, and Storage
Hazard Identification
While specific data for 3-bromo-5-ethylpyridine is limited, data from structurally similar

bromopyridines should be used to guide handling procedures.[18]

Table 2: GHS Hazard Classifications for Related Bromopyridines

Hazard Statement Description Reference

H302 Harmful if swallowed [18]

H315 Causes skin irritation [18]

H318 / H319
Causes serious eye damage /

irritation
[18]

| H335 | May cause respiratory irritation |[18] |

Recommended Handling and PPE
Engineering Controls: All manipulations should be performed in a well-ventilated chemical

fume hood to avoid inhalation of vapors.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.[19]
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

Skin and Body Protection: Wear a standard laboratory coat.

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[20]

Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from

strong oxidizing agents. Some bromopyridines are light-sensitive, so storage in an amber vial is

recommended.[20]

Conclusion
3-Bromo-5-ethylpyridine is a quintessential example of a modern synthetic building block. Its

value lies not in its own biological activity, but in its capacity to be efficiently transformed into a

vast array of more complex, high-value molecules. The strategic positioning of the bromine

atom enables chemists to leverage the full power of palladium-catalyzed cross-coupling

chemistry, providing reliable and modular access to novel C-C and C-N bonds. As the demand

for sophisticated molecular architectures in drug discovery and agrochemical research

continues to grow, the role of versatile and reactive intermediates like 3-bromo-5-
ethylpyridine will only become more critical.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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